2-Acetyl-7-methoxybenzofuran
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Acetyl-7-methoxybenzofuran and similar compounds has been explored through various chemical reactions. One method involves the cyclization of phenoxyacetone derivatives to form benzofuran compounds, which can then undergo further functionalization (Cavell & Macmillan, 1967). Another approach is the acylation of methoxy-substituted phenols to prepare benzofuran derivatives (Yamaguchi et al., 1984). These methods highlight the versatility of synthetic strategies in creating benzofuran derivatives.
Molecular Structure Analysis
The molecular structure of 2-Acetyl-7-methoxybenzofuran derivatives has been elucidated through techniques such as X-ray crystallography, revealing intricate details about their spatial arrangement and bonding. The crystal structure of related compounds demonstrates the importance of molecular geometry in determining the properties and reactivity of benzofuran derivatives (Stomberg et al., 1997).
Chemical Reactions and Properties
Benzofuran compounds, including 2-Acetyl-7-methoxybenzofuran, participate in a variety of chemical reactions that can alter their structure and functionality. Reactions such as acylations and cyclizations are pivotal in synthesizing novel benzofuran derivatives with diverse chemical properties (Patankar et al., 2008). These chemical transformations are crucial for exploring the potential applications of these compounds in different scientific domains.
Physical Properties Analysis
The physical properties of 2-Acetyl-7-methoxybenzofuran and its derivatives, such as melting points, solubility, and optical properties, are essential for understanding their behavior in various environments. The absorption and emission spectra of benzofuran derivatives provide insights into their optical properties, which can be influenced by substitutions on the benzofuran nucleus (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-Acetyl-7-methoxybenzofuran, such as reactivity, stability, and tautomerism, are defined by its molecular structure. Studies have shown that these compounds exhibit interesting behaviors, such as equilibrium between tautomeric forms, which can have implications for their reactivity and potential applications (Cavell & Macmillan, 1967).
Scientific Research Applications
Anti-Diabetic and Anti-Inflammatory Properties : Compounds like 5-acetyl-2-aryl-6-hydroxybenzo[b]furans exhibit potential as anti-diabetic agents by targeting alpha-glucosidase, PTP1B, and beta-secretase. They also show potential anti-inflammatory properties against cyclooxygenase (Mphahlele et al., 2020).
Synthesis of Novel Compounds : Studies have demonstrated the potential for synthesizing novel polycyclic heteroaromatic compounds using derivatives of benzofurans, such as 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride (Patankar et al., 2008).
Cancer Research : Novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives have shown significant cytotoxicity against A549 lung cancer and NIH/3T3 mouse embryofibroblast cells (Yurttaş et al., 2020).
Chemical Synthesis : The acylation of bz-hydroxy- and bz-methoxy-2,3-dimethylbenzofurans using acetic acid, phenylacetic acid, or alpha-phenylpropionic acid and polyphosphoric acid can lead to the synthesis of various derivatives of 4-hydroxycoumarins and isoflavones (Kawase et al., 1971).
Anticholinesterase Activity : Novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have shown potent inhibitory effects against acetyl- and butyrylcholinesterase (Luo et al., 2005).
Natural Source Synthesis : Baccharis conferta provides a natural source for the synthesis of various dihydrobenzofuran derivatives, such as 6-acetyl-2,3-dihydro-5-benzofuranols (Yamaguchi et al., 1990).
Safety And Hazards
properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUMFANQVPWPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195674 | |
Record name | Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-7-methoxybenzofuran | |
CAS RN |
43071-52-9 | |
Record name | 1-(7-Methoxy-2-benzofuranyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43071-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, 7-methoxy-2-benzofuranyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043071529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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